7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione - 851941-43-0

7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2988691
CAS Number: 851941-43-0
Molecular Formula: C17H27N5O3
Molecular Weight: 349.435
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Linagliptin, chemically known as 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione, is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It works by increasing the levels of incretin hormones, which stimulate insulin release and reduce glucagon secretion, thereby lowering blood glucose levels. Research suggests that linagliptin is mainly metabolized via CYP3A4-dependent oxidation and subsequent reduction by aldo-keto reductases, resulting in the formation of its major metabolite, CD1790 [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and evaluated for cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive properties []. The study also investigated their affinities for α1- and α2-adrenoreceptors. Compound 2 demonstrated significant prophylactic antiarrhythmic activity, suggesting potential therapeutic applications in treating cardiac arrhythmias [].

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

Compound Description: This compound is a structural analog of 8-amino-7-(4-morpholinobutyl)theophylline (III). Comparing their crystal structures provides insights into the conformational preferences and intermolecular interactions of these theophylline derivatives [].

Compound Description: This compound is another name for Linagliptin, a medication used to treat type 2 diabetes [].

3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones and 3,7-dihydro-3,7-dimethyl-1-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones

Compound Description: This series of compounds was designed and synthesized to discover new antihistaminic agents []. The researchers explored variations in the substituents on the piperazine ring and the alkyl chain to optimize their antihistaminic activity.

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]- 3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

Compound Description: Identified as a potent H1-antagonist with a long duration of action and a favorable central nervous system profile, WY-49051 emerged from a research effort aimed at developing new antihistamines []. Structural manipulation of polycyclic piperazinyl imide serotonergic agents led to the synthesis of compound 8, which displayed good H1-antagonist activity but also undesirable antidopaminergic effects. The subsequent substitution of a xanthinyl moiety for the polycyclic imide group led to the identification of WY-49051 and other novel xanthinyl-substituted piperazinyl and piperidinyl derivatives possessing potent antihistamine H1-activity without the adverse antidopaminergic activity.

Properties

CAS Number

851941-43-0

Product Name

7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

Molecular Formula

C17H27N5O3

Molecular Weight

349.435

InChI

InChI=1S/C17H27N5O3/c1-12-5-8-21(9-6-12)11-13-18-15-14(22(13)7-4-10-23)16(24)20(3)17(25)19(15)2/h12,23H,4-11H2,1-3H3

InChI Key

XGYKRDUUYOKIRR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.